molecular formula C7H10N2O B13097349 5-Propylpyrimidin-4(1H)-one

5-Propylpyrimidin-4(1H)-one

Cat. No.: B13097349
M. Wt: 138.17 g/mol
InChI Key: XLOROFRHZQHEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propylpyrimidin-4(1H)-one: is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of a propyl group at the 5-position and a keto group at the 4-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylpyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of pyrimidine derivatives. For instance, the alkylation of 2-(alkylthio)pyrimidin-4(3H)-ones with ethyl 2-bromoethanoate, ethyl 4-bromobutanoate, or methyl 6-bromohexanoate, followed by aminolysis of the obtained esters with hydroxylamine, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Propylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2- or 6-positions of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and sulfoxides or sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Propylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Propylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This inhibition leads to changes in gene expression, which can have therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-propylpyrimidin-4(1H)-one
  • 6-Methyl-5-propylpyrimidin-4(1H)-one
  • 2-Chloro-6-fluorobenzylthio-5-propylpyrimidin-4-ol

Uniqueness

5-Propylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an HDAC inhibitor sets it apart from other similar compounds, making it a valuable target for drug development and other scientific research applications .

Properties

IUPAC Name

5-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-8-5-9-7(6)10/h4-5H,2-3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOROFRHZQHEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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